3,5-Diiodopyridin-2-amine chemical properties
3,5-Diiodopyridin-2-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3,5-Diiodopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3,5-diiodopyridin-2-amine (CAS No. 23597-15-1). As a key building block in medicinal chemistry and materials science, this di-iodinated aminopyridine offers a versatile scaffold for the synthesis of complex molecular architectures. The presence of two reactive iodine atoms and a nucleophilic amino group allows for selective functionalization through a variety of modern synthetic methodologies. This document serves as a critical resource for researchers engaged in the design and synthesis of novel chemical entities, offering insights into the molecule's behavior and practical guidance for its utilization in experimental settings.
Molecular Identity and Physicochemical Properties
3,5-Diiodopyridin-2-amine is a light-brown solid at room temperature.[1] Its structure features a pyridine ring substituted with an amino group at the 2-position and two iodine atoms at the 3- and 5-positions. This unique arrangement of functional groups dictates its chemical reactivity and utility in synthesis.
| Identifier | Value | Source |
| IUPAC Name | 3,5-Diiodopyridin-2-amine | N/A |
| Synonyms | 2-Amino-3,5-diiodopyridine | [1] |
| CAS Number | 23597-15-1 | [1] |
| Molecular Formula | C₅H₄I₂N₂ | [1] |
| Molecular Weight | 345.91 g/mol | [1] |
| Appearance | Light brown solid | [1] |
| Melting Point | 135-137 °C | [1] |
| Boiling Point (Predicted) | 373.7 ± 42.0 °C | [1] |
| Density (Predicted) | 2.679 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.51 ± 0.49 | [1] |
Table 1: Core Identifiers and Physicochemical Properties of 3,5-Diiodopyridin-2-amine.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C4 and C6 positions of the pyridine ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing and anisotropic effects of the iodine atoms.
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¹³C NMR: The carbon NMR spectrum will display five signals for the pyridine ring carbons. The carbons bearing the iodine atoms (C3 and C5) will show characteristic shifts, and their signals may be broadened due to quadrupolar relaxation.
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Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M+) at m/z 345.91, with a characteristic isotopic pattern due to the presence of two iodine atoms.
Synthesis and Purification
The synthesis of 3,5-diiodopyridin-2-amine typically starts from a more readily available aminopyridine precursor. A common strategy involves the direct iodination of 2-aminopyridine.
General Synthetic Approach: Electrophilic Iodination
The pyridine ring, while generally electron-deficient, is activated towards electrophilic substitution by the electron-donating amino group. This allows for the direct introduction of iodine atoms onto the ring.
Caption: General synthetic route to 3,5-diiodopyridin-2-amine.
Exemplary Experimental Protocol: Iodination of 2-Aminopyridine
This protocol is a representative example based on general iodination procedures for aminopyridines and should be optimized for specific laboratory conditions.
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Dissolution: Dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of water and an organic solvent.
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Reagent Addition: To the stirred solution, add N-Iodosuccinimide (NIS) (2.2 eq) portion-wise at room temperature. The reaction may be mildly exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Neutralize the mixture with a base, such as sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Chemical Reactivity and Synthetic Applications
The synthetic utility of 3,5-diiodopyridin-2-amine stems from the differential reactivity of its functional groups. The C-I bonds are highly susceptible to transition metal-catalyzed cross-coupling reactions, while the amino group can undergo various N-functionalization reactions.
Caption: Key reaction pathways for 3,5-diiodopyridin-2-amine.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bonds at the 3- and 5-positions are prime sites for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are foundational in modern drug discovery for building molecular complexity.
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Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters allows for the introduction of diverse aromatic systems. This is a robust method for creating biaryl structures.
-
Sonogashira Coupling: Coupling with terminal alkynes provides access to arylalkynylpyridines, which are valuable intermediates and can be found in various biologically active compounds.
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Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 3- and/or 5-positions.[2] The efficiency of these reactions can sometimes be influenced by the presence of iodide, which may require specific solvent systems to precipitate the iodide salt byproduct.[2]
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Heck Coupling: Reaction with alkenes can be used to introduce vinyl groups.
The pyridyl nitrogen can act as a directing group in some transition metal-catalyzed reactions, facilitating C-H activation and functionalization at adjacent positions.[3]
Reactions at the Amino Group
The 2-amino group behaves as a typical nucleophile and can undergo a variety of transformations:
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Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides or sulfonamides.
-
Alkylation: Introduction of alkyl groups using alkyl halides.
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Condensation Reactions: Reaction with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to secondary amines.
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. 3,5-Diiodopyridin-2-amine serves as a versatile starting material for accessing novel analogs within this class. The ability to selectively functionalize the 3- and 5-positions allows for the exploration of structure-activity relationships (SAR) in a systematic manner.
-
Kinase Inhibitors: The aminopyridine core is a common feature in many kinase inhibitors. The di-iodo precursor allows for the synthesis of derivatives that can be evaluated for their activity against various kinases, such as VEGFR-2.[4]
-
Adenosine Receptor Ligands: Substituted aminopyridines have been investigated as ligands for adenosine receptors, which are implicated in conditions like epilepsy.[5]
-
General Heterocyclic Synthesis: This compound is a precursor for the synthesis of more complex fused heterocyclic systems, such as imidazo[1,2-a]pyridines and thieno[2,3-b]pyridines, which are of significant interest in medicinal chemistry.[5][6][7]
Safety and Handling
As with all laboratory chemicals, 3,5-diiodopyridin-2-amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: Based on data for similar iodinated and aminated pyridines, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8][9]
-
Storage: It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2–8 °C and protected from light, as it is noted to be light-sensitive.[1]
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